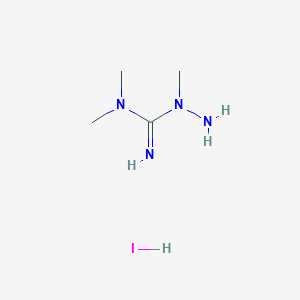

3-Amino-1,1,3-trimethylguanidine hydroiodide

説明

科学的研究の応用

Polyurethane Foam Catalyst

3-Amino-1,1,3-trimethylguanidine hydroiodide: is utilized as a catalyst in the production of polyurethane foam. This application is critical in the manufacturing of flexible foams used in upholstery, mattresses, and automotive seats. The compound acts to enhance the reaction between polyols and isocyanates, which forms the polyurethane, resulting in foams with better consistency and resilience .

Accelerator for Polysulfured Rubber Synthesis

In the rubber industry, this compound serves as an accelerator for synthesizing polysulfured rubber. This type of rubber is known for its superior resistance to heat, chemicals, and weathering, making it suitable for high-performance applications such as seals, hoses, and gaskets in the automotive and aerospace sectors .

Strong Base in Photochemical Industries

The compound’s role as a strong base is leveraged in photochemical industries, particularly in the development of couplers. These are compounds that react with oxidized developers to form dyes in photographic films, thus playing a pivotal role in the quality and stability of the photographic images .

Pharmaceutical Industry Applications

In pharmaceuticals, 3-Amino-1,1,3-trimethylguanidine hydroiodide is used in the synthesis of steroids. Steroids have a wide range of applications, from anti-inflammatory medications to immunosuppressants. The compound aids in the synthesis process by acting as a base, facilitating various chemical reactions required to produce different steroid compounds .

Preparation of Alkyl Nitriles

This compound is essential for the preparation of alkyl nitriles from alkyl halides. Alkyl nitriles are valuable in the synthesis of pharmaceuticals, agrochemicals, and dyes. The compound’s strong basicity and nucleophilicity make it an excellent choice for this transformation, leading to higher yields and cleaner reactions .

Synthesis of 3’-Alkylthymidines

Another significant application is in the synthesis of 3’-alkylthymidines from 3’-nitrothymidines. 3’-Alkylthymidines are important intermediates in the synthesis of antiviral drugs, including those used to treat HIV. The compound facilitates the reduction of the nitro group and subsequent alkylation, which is a key step in the production of these drugs .

Catalyst for Benzoylation of Alcohols

It serves as an efficient and selective catalyst for the benzoylation of alcohols. This reaction is important in the synthesis of esters, which are used as fragrances, flavors, and pharmaceuticals. The compound’s ability to act as a catalyst for this reaction allows for more efficient and environmentally friendly processes .

Replacement for Expensive Bases in Organic Synthesis

Finally, 3-Amino-1,1,3-trimethylguanidine hydroiodide can replace more expensive bases such as DBU and DBN in organic synthesis. Its cost-effectiveness and comparable basic strength make it a valuable alternative for various organic transformations, thereby reducing the overall cost of the synthesis processes .

特性

IUPAC Name |

1-amino-1,3,3-trimethylguanidine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N4.HI/c1-7(2)4(5)8(3)6;/h5H,6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJVCZKKXRQJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N(C)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

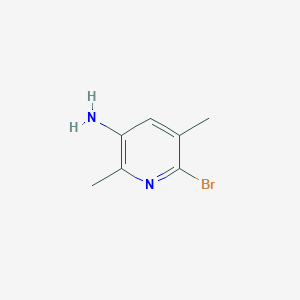

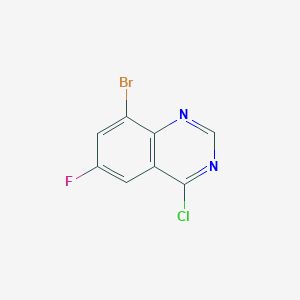

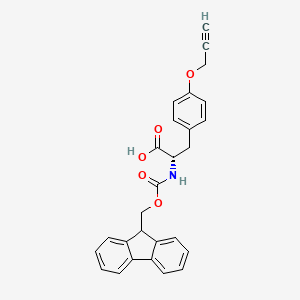

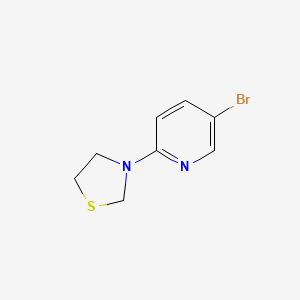

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[2,3-f]quinoxaline-9-carbaldehyde](/img/structure/B1445853.png)

![tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate](/img/structure/B1445860.png)

![5-Oxa-2-aza-spiro[3.4]octane hemioxalate](/img/structure/B1445863.png)

![tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1445869.png)